molecular formula C28H36Cl2N4O2 B12366071 Anticancer agent 177

Anticancer agent 177

Katalognummer: B12366071
Molekulargewicht: 531.5 g/mol
InChI-Schlüssel: VQLZHKJQZMMJOM-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anticancer agent 177 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new class of therapeutic agents designed to target and inhibit the growth of cancer cells while minimizing damage to healthy tissues. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 177 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the core structure of the compound. This is followed by functionalization steps to introduce the necessary chemical groups that enhance its anticancer activity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method allows for the efficient and consistent production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: Anticancer agent 177 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, thereby altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide to replace certain atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess enhanced anticancer activity or improved pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Anticancer agent 177 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of various chemical reactions. Its unique structure allows researchers to explore new synthetic methodologies and reaction pathways.

Biology: In biological research, this compound is employed to investigate the cellular and molecular mechanisms underlying cancer progression. It serves as a valuable tool for studying the effects of anticancer agents on cell signaling pathways and gene expression.

Medicine: In medicine, this compound is being evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer. Its ability to selectively target cancer cells while sparing healthy tissues makes it a promising candidate for combination therapies.

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties and mechanism of action provide a foundation for designing more effective and less toxic therapeutic agents.

Wirkmechanismus

The mechanism of action of Anticancer agent 177 involves the inhibition of key molecular targets and pathways that are essential for cancer cell survival and proliferation. The compound binds to specific proteins and enzymes, disrupting their normal function and triggering cell death.

Molecular Targets and Pathways:

    Protein Kinases: this compound inhibits the activity of certain protein kinases that play a critical role in cell signaling and growth.

    DNA Repair Enzymes: The compound interferes with the function of DNA repair enzymes, leading to the accumulation of DNA damage and subsequent cell death.

    Apoptosis Pathways: this compound activates apoptosis pathways, promoting programmed cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and breast cancers.

    Auranofin: A gold-containing compound with anticancer activity through the inhibition of thioredoxin reductase.

Eigenschaften

Molekularformel

C28H36Cl2N4O2

Molekulargewicht

531.5 g/mol

IUPAC-Name

(E)-N-[4-[1-[3-[bis(2-chloroethyl)amino]benzoyl]piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C28H36Cl2N4O2/c29-13-19-33(20-14-30)26-8-3-7-25(21-26)28(36)34-17-11-23(12-18-34)5-1-2-16-32-27(35)10-9-24-6-4-15-31-22-24/h3-4,6-10,15,21-23H,1-2,5,11-14,16-20H2,(H,32,35)/b10-9+

InChI-Schlüssel

VQLZHKJQZMMJOM-MDZDMXLPSA-N

Isomerische SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl

Kanonische SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.